molecular formula C13H18ClNO2 B2682628 (3-Methoxyphenyl)-piperidin-3-ylmethanone;hydrochloride CAS No. 1966933-35-6

(3-Methoxyphenyl)-piperidin-3-ylmethanone;hydrochloride

Cat. No.: B2682628
CAS No.: 1966933-35-6
M. Wt: 255.74
InChI Key: UEBSZPNGQAWTQV-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)-piperidin-3-ylmethanone;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a methoxyphenyl group attached to a piperidinylmethanone moiety, with a hydrochloride salt form to enhance its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyphenyl)-piperidin-3-ylmethanone;hydrochloride typically involves the reaction of 3-methoxybenzoyl chloride with piperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at a temperature range of 0-5°C to prevent side reactions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using recrystallization techniques to obtain the desired hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyphenyl)-piperidin-3-ylmethanone;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, (3-Methoxyphenyl)-piperidin-3-ylmethanone;hydrochloride is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound to understand the behavior of similar structures in biological systems .

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders .

Industry

Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)-piperidin-3-ylmethanone;hydrochloride involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in neurotransmitter regulation and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylacetylene
  • 3-Methoxyphencyclidine
  • 3-Methoxyphenylpropanoic acid

Uniqueness

Compared to similar compounds, (3-Methoxyphenyl)-piperidin-3-ylmethanone;hydrochloride stands out due to its unique combination of a methoxyphenyl group and a piperidinylmethanone moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

(3-methoxyphenyl)-piperidin-3-ylmethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-16-12-6-2-4-10(8-12)13(15)11-5-3-7-14-9-11;/h2,4,6,8,11,14H,3,5,7,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBSZPNGQAWTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1966933-35-6
Record name 3-(3-methoxybenzoyl)piperidine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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